molecular formula C20H20N4O3S B2481572 4-(2-(4-nitrophenyl)-4-(p-tolyl)-2H-1,3,5-thiadiazin-6-yl)morpholine CAS No. 862391-40-0

4-(2-(4-nitrophenyl)-4-(p-tolyl)-2H-1,3,5-thiadiazin-6-yl)morpholine

Cat. No.: B2481572
CAS No.: 862391-40-0
M. Wt: 396.47
InChI Key: QERWZHLOSGHSRK-UHFFFAOYSA-N
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Description

4-(2-(4-Nitrophenyl)-4-(p-tolyl)-2H-1,3,5-thiadiazin-6-yl)morpholine is a synthetic chemical compound designed for research applications. Its structure incorporates a 1,3,5-thiadiazine core, a scaffold known to possess cardiotonic properties and potential in cardiovascular research . The molecule is further functionalized with a 4-nitrophenyl group, a common building block in medicinal chemistry that can be reduced to an aniline for further derivatization, enhancing the compound's utility as a versatile intermediate . The additional presence of a p-tolyl (4-methylphenyl) ring and a morpholine group increases the structural complexity and modulates the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for bioavailability and interaction with biological targets . As a multi-substituted heterocyclic compound, it serves as a valuable candidate in high-throughput screening and hit-to-lead optimization campaigns, particularly in the search for new enzyme inhibitors and receptor modulators. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(4-methylphenyl)-2-(4-nitrophenyl)-2H-1,3,5-thiadiazin-6-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-14-2-4-15(5-3-14)18-21-19(16-6-8-17(9-7-16)24(25)26)28-20(22-18)23-10-12-27-13-11-23/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERWZHLOSGHSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(SC(=N2)N3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(4-nitrophenyl)-4-(p-tolyl)-2H-1,3,5-thiadiazin-6-yl)morpholine is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, structure-activity relationships (SAR), and biological evaluations, including antimicrobial, antitumor, and antiviral activities.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H19_{19}N3_{3}O2_{2}S
  • IUPAC Name : this compound

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiadiazine ring followed by the introduction of the morpholine moiety. Detailed synthetic procedures can be found in literature focusing on similar thiadiazine derivatives .

Antimicrobial Activity

Recent studies have shown that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. The compound's activity against various bacterial strains was evaluated using minimum inhibitory concentration (MIC) assays.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.350.70

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Antitumor Activity

In vitro studies have revealed that the compound exhibits significant antitumor activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50_{50}) values were determined using standard cytotoxicity assays.

Cell Line IC50_{50} (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)18.5

These results suggest that the compound may inhibit cell proliferation through mechanisms that require further investigation .

Antiviral Activity

The antiviral potential of thiadiazine derivatives has also been explored, particularly against viral polymerases. In vitro assays indicated that the compound inhibits viral replication effectively.

Virus EC50_{50} (µM)
Hepatitis C Virus0.35
Influenza Virus0.50

These findings highlight the compound's potential as a lead for developing antiviral agents .

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and metabolism of similar compounds in vivo:

  • Study on Metabolism : A study involving rats showed that compounds related to thiadiazine undergo significant metabolic transformations, including reduction and N-dealkylation .
  • Toxicity Assessment : Toxicological evaluations indicated low cytotoxicity at therapeutic doses, making it a promising candidate for further development .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(2-(4-nitrophenyl)-4-(p-tolyl)-2H-1,3,5-thiadiazin-6-yl)morpholine typically involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.
  • Infrared (IR) Spectroscopy : To identify functional groups.
  • Mass Spectrometry (MS) : To determine molecular weight and structural integrity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiadiazine rings have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research suggests that modifications to the thiadiazine structure can enhance activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance .

Antioxidant Activity

Another area of application is in the development of antioxidant agents. Compounds featuring morpholine and thiadiazine moieties have demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Studies have shown that variations in substituents on the thiadiazine ring can significantly influence biological activity. For instance:

SubstituentBiological ActivityReference
p-TolylEnhanced cytotoxicity against cancer cells
4-NitrophenylIncreased antibacterial activity
MorpholineImproved solubility and bioavailability

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Anticancer Study : A study demonstrated that a derivative with a similar structure exhibited an IC50 value of less than 10 µM against human cancer cell lines, indicating strong potential as an anticancer agent .
  • Antimicrobial Testing : In vitro tests showed that derivatives were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antioxidant Evaluation : A series of tests using DPPH radical scavenging assays revealed that certain derivatives could reduce oxidative stress markers significantly more than control compounds .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Core Heterocycle Analogues

a. Morpholine vs. Thiomorpholine Derivatives

  • 4-(4-Nitrophenyl)morpholine : Replacing the thiadiazine core with a morpholine ring simplifies the structure. Morpholine derivatives are widely used in drug design due to their polarity and metabolic stability. However, they lack the conjugated π-system and heteroatom diversity of thiadiazine, which may reduce binding affinity in certain targets .
  • 4-(4-Nitrophenyl)thiomorpholine : Substituting oxygen with sulfur in the morpholine ring increases lipophilicity (higher logP) and introduces a metabolically labile site (sulfur oxidation). Its crystal structure forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike morpholine analogues, which lack such interactions .

b. Thiadiazine vs. Other Six-Membered Heterocycles

  • Piperazine Derivatives: Piperazine lacks sulfur but offers two nitrogen atoms for hydrogen bonding.
  • 1,3-Thiazine Derivatives: Similar sulfur content but fewer nitrogen atoms.
Substituent-Based Analogues

a. Nitro Group Variations

  • Nitro-Free Analogues : Removal of the nitro group (e.g., phenyl-substituted derivatives) decreases electrophilicity, which may reduce interactions with electron-rich biological targets.

b. p-Tolyl vs. Other Aryl Groups

  • 4-(2-(4-Nitrophenyl)-4-(4-fluorophenyl)-2H-1,3,5-thiadiazin-6-yl)morpholine : Fluorine substitution enhances electronegativity and metabolic stability but reduces steric bulk compared to p-tolyl.
  • Biphenyl Derivatives : Larger aromatic systems (e.g., biphenyl substituents) improve π-π stacking but may hinder solubility and cellular uptake.
Table 1: Comparative Analysis of Key Parameters
Compound Name Core Structure logP Melting Point (°C) Hydrogen Bonding Key Biological Activity
Target Compound Thiadiazine-Morpholine 3.2* 198–202* Moderate (N, O) Antimycobacterial, Kinase Inhibition*
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine 2.8 175–178 Strong (S, O) Antidiabetic, Antifungal
4-(4-Nitrophenyl)morpholine Morpholine 1.5 160–163 Weak (O) Antibiotic Precursor
4-(4-Fluorophenyl)-1,3-thiazine Derivative 1,3-Thiazine 2.9 185–189 Moderate (S) Antiviral

*Estimated values based on structural analogues.

Key Observations:
  • Lipophilicity : The target compound’s logP (3.2) exceeds morpholine analogues due to the thiadiazine core and p-tolyl group, enhancing membrane permeability.
  • Thermal Stability : Higher melting point (198–202°C) compared to thiomorpholine derivatives, likely due to rigid thiadiazine π-conjugation and intermolecular stacking.
  • Biological Activity : The nitro and thiadiazine groups synergize for antimycobacterial activity, outperforming simpler morpholine derivatives in in vitro studies .

Q & A

Basic: What are the recommended methods for synthesizing 4-(2-(4-nitrophenyl)-4-(p-tolyl)-2H-1,3,5-thiadiazin-6-yl)morpholine, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:

  • Precursor Preparation : React 4-nitrophenyl isothiocyanate with p-tolylamine to form a thiourea intermediate.
  • Cyclization : Use morpholine as a nucleophile in a thiadiazine ring closure under acidic or basic conditions .
  • Optimization Strategies :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of morpholine.
    • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
    • Catalysis : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Yield Analysis : Monitor via HPLC or LC-MS; typical yields range from 45–65% .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent environments (e.g., nitrophenyl aromatic protons at δ 8.2–8.5 ppm, morpholine protons at δ 3.5–3.8 ppm) .
    • NOESY : Confirm spatial proximity of p-tolyl and nitrophenyl groups.
  • X-ray Crystallography : Resolve stereochemistry and bond angles. For example, a related triazine-morpholine derivative showed a dihedral angle of 78.2° between aromatic rings .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~ 434.5 g/mol) .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., unexpected stability under acidic conditions)?

Methodological Answer:
Contradictions may arise from subtle structural variations or experimental conditions. Steps to address discrepancies:

  • Controlled Replication : Reproduce experiments with standardized reagents (e.g., trace water content in solvents can alter reactivity).
  • DFT Calculations : Model electron density distribution to predict acid/base stability. The nitro group’s electron-withdrawing effect may stabilize the thiadiazine ring .
  • Kinetic Studies : Use stopped-flow UV-Vis to compare degradation rates at varying pH. For example, pH < 2 may protonate morpholine, reducing ring strain .

Advanced: What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on the nitrophenyl group’s role in π-π stacking .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy.
  • QSAR Modeling : Corrogate substituent effects (e.g., p-tolyl’s hydrophobicity vs. nitrophenyl’s polarity) to predict inhibitory potency .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles. Avoid latex due to potential solvent interactions.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., morpholine).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb organic spills with vermiculite .
  • Waste Disposal : Segregate nitro-containing waste for incineration to prevent environmental contamination .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of thiadiazine ring-opening reactions?

Methodological Answer:

  • Deuterium Labeling : Synthesize deuterated analogs at critical positions (e.g., morpholine N-H).
  • KIE Measurement : Compare kH/kDk_H/k_D using GC-MS. A KIE > 1 indicates proton transfer is rate-limiting.
  • Theoretical Validation : Match experimental KIEs with transition state models from Gaussian 09 calculations .

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